Thyroid Peroxidase (TPO) Inhibition: 2.5-Fold Potency Advantage of the MMI Scaffold Over Propylthiouracil
The core scaffold of the target compound—1-methyl-2-mercaptoimidazole (MMI)—inhibits human thyroid iodide peroxidase with an IC₅₀ of 8 × 10⁻⁷ M (0.8 µM), which is 2.5-fold more potent than propylthiouracil (PTU, IC₅₀ = 2 × 10⁻⁶ M, 2 µM) in the same in vitro assay [1]. Critically, the inhibition by MMI is irreversible (not restored by dialysis or dilution), whereas PTU inhibition is fully reversible and 2-mercaptoimidazole inhibition is also reversible [1]. Both the N-methyl and the 2-mercapto residues are essential for irreversible inhibition; 1-methylimidazole and imidazole alone show no TPO inhibitory activity, indicating that the target compound—which retains both the N-methyl and 2-thioxo groups—preserves this mechanistic advantage while adding carboxylic acid functionality [1].
| Evidence Dimension | Human thyroid iodide peroxidase (TPO) inhibitory potency and reversibility |
|---|---|
| Target Compound Data | MMI scaffold IC₅₀ = 8 × 10⁻⁷ M (0.8 µM); irreversible inhibition |
| Comparator Or Baseline | PTU IC₅₀ = 2 × 10⁻⁶ M (2 µM), reversible; 2-Mercaptoimidazole: reversible; 1-Methylimidazole and imidazole: no inhibition |
| Quantified Difference | MMI is 2.5-fold more potent than PTU; unique irreversible mechanism vs. all comparators |
| Conditions | Purified human thyroid iodide peroxidase in vitro; inhibition assessed by dialysis and dilution recovery |
Why This Matters
Procurement of the carboxylic acid derivative retains the irreversible TPO inhibition mechanism proven for MMI, which is absent in PTU, 2-mercaptoimidazole, and all non-methylated imidazole analogs.
- [1] Nagasaka A, Hidaka H. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-methyl-2-mercaptoimidazole on human thyroid iodide peroxidase. J Clin Endocrinol Metab. 1976;43(1):152-158. View Source
